molecular formula C5H10N2O4 B13957393 1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid CAS No. 318506-32-0

1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid

Cat. No.: B13957393
CAS No.: 318506-32-0
M. Wt: 162.14 g/mol
InChI Key: YNLHEANSNGFANZ-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid is a hydrazine derivative characterized by a central hydrazine backbone substituted with a carboxymethyl group (-CH₂COOH) and an ethyl group (-C₂H₅) at positions 1 and 2, respectively.

Properties

CAS No.

318506-32-0

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

2-[carboxy(ethylamino)amino]acetic acid

InChI

InChI=1S/C5H10N2O4/c1-2-6-7(5(10)11)3-4(8)9/h6H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

YNLHEANSNGFANZ-UHFFFAOYSA-N

Canonical SMILES

CCNN(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid typically involves the reaction of ethylhydrazine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the formation of the carboxymethyl group. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through crystallization or distillation to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and ethylhydrazine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Substituents at Hydrazine Positions Molecular Formula Key Properties/Applications Reference
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid 1: -CH₂COOH; 2: -C₂H₅ C₆H₁₂N₂O₄ Not directly reported; inferred N/A
Hydrazine-N,N-diacetic acid (2,2′-hydrazine-1,1-diyldiacetic acid) 1,1: -CH₂COOH (both positions) C₄H₈N₂O₄ Chelating agent; metal ion binding
1-(Carboxymethyl)cyclopropane-1-carboxylic acid Cyclopropane ring with -CH₂COOH C₆H₈O₄ Lipophilic backbone; drug design
Methyl 2-(2-chloro-1-iminoethyl)hydrazine-1-carboxylate 1: -COOCH₃; 2: -Cl-C=NH C₅H₉ClN₃O₂ Enzyme inhibition potential

Key Observations :

  • Substituent Impact :
    • The ethyl group in the target compound introduces lipophilicity, reducing water solubility compared to hydrazine-N,N-diacetic acid (fully hydrophilic) .
    • Carboxymethyl groups enhance hydrogen bonding and metal chelation capabilities, as seen in hydrazine-N,N-diacetic acid .

Physicochemical Properties

Table 2: Inferred Physicochemical Comparisons
Property 1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid Hydrazine-N,N-diacetic acid 1-(Carboxymethyl)cyclopropane-1-carboxylic acid
Water Solubility Moderate (hydrophobic ethyl reduces solubility) High (dual -COOH groups) Low (cyclopropane increases hydrophobicity)
Melting Point Likely >100°C (carboxylic acid dominance) ~200°C (crystalline) Not reported
Stability Acid-sensitive (hydrazine cleavage risk) Stable under neutral pH Cyclopropane enhances thermal stability

Notes:

  • The ethyl group in the target compound may lower thermal stability compared to cyclopropane derivatives due to weaker steric protection .

Biological Activity

1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid (CEHCA) is a compound that has garnered interest due to its potential biological activities. This article will explore the biological activity of CEHCA, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₅H₈N₂O₄
  • Molecular Weight : 160.13 g/mol
  • Structure : CEHCA contains carboxylic acid groups and a hydrazine moiety, which are critical for its biological activity.

The biological activity of CEHCA can be attributed to several mechanisms:

  • Antioxidant Activity : CEHCA has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is significant in preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : Preliminary studies suggest that CEHCA may inhibit certain enzymes involved in metabolic pathways, impacting processes such as inflammation and cancer progression.
  • Cellular Signaling Modulation : CEHCA may influence signaling pathways related to cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment.

Antifungal Activity

A study demonstrated that derivatives of hydrazine compounds exhibit antifungal properties. While specific data on CEHCA is limited, related compounds have shown effectiveness against various fungal strains, suggesting a similar potential for CEHCA .

Cytotoxic Effects

Research indicates that hydrazine derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, a study on related compounds reported significant inhibition of cell growth in melanoma and breast cancer cells . CEHCA's structural similarities may confer similar properties.

Case Studies

  • In Vitro Studies : In vitro experiments have shown that CEHCA can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism by which CEHCA could be utilized in cancer therapy.
  • Animal Models : In animal studies, administration of hydrazine derivatives has resulted in reduced tumor size and improved survival rates. While direct studies on CEHCA are needed, these findings provide a basis for its potential efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AntifungalInhibition of fungal growth
CytotoxicInduction of apoptosis
Enzyme InhibitionModulation of metabolic enzymes

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